molecular formula C17H18ClN3O4 B2514662 (5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034577-73-4

(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2514662
CAS No.: 2034577-73-4
M. Wt: 363.8
InChI Key: SRFYITZMHLFXRG-UHFFFAOYSA-N
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Description

The compound (5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic chemical that belongs to the class of phenylpyrrolidinylmethanones This compound stands out due to its complex molecular structure, which combines a chloromethoxyphenyl group with a methoxypyrazinyl-oxy group attached to a pyrrolidinyl-methanone scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step organic synthesis process. Typically, the synthesis might begin with the chlorination of 2-methoxyphenyl compounds under controlled conditions. This is followed by the incorporation of the methoxypyrazinyl group through nucleophilic substitution or similar techniques.

Key reaction conditions include:

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

  • Catalysts: Palladium-based catalysts are often employed in coupling reactions.

  • Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, large-scale reactions employ continuous flow reactors to optimize yields and purity. Automation and precise control of reaction parameters ensure consistency and scalability. The purification of the compound is often done using chromatography techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to introduce functional groups or create derivatives.

  • Reduction: Certain functional groups within the compound can be reduced to alter its properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Solvents: Acetone, ethanol, methanol.

Major Products

The major products from these reactions include a variety of substituted phenyl and pyrazinyl compounds, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic routes and develop new reactions.

Biology and Medicine

Biologically, the compound can be investigated for its potential pharmacological properties. It may interact with specific enzymes or receptors, offering potential therapeutic benefits in treating diseases or conditions.

Industry

In the industrial realm, this compound's unique structure may be utilized in the development of new materials, such as polymers or coatings with specialized properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or modulating their activity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)(3-((3-hydroxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (5-Chloro-2-methoxyphenyl)(3-((3-methylpyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Compared to these similar compounds, (5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its specific substitution pattern, which may confer unique reactivity and interaction profiles

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-23-14-4-3-11(18)9-13(14)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFYITZMHLFXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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